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CXD101

Cat. No.: B1574319
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Description

Overview of Epigenetic Mechanisms in Biological Systems

Epigenetics refers to the study of heritable changes in gene expression that occur without alterations to the underlying DNA sequence. These mechanisms play a crucial role in regulating gene activity during development and in response to environmental factors wikipedia.orgactivemotif.comresearchgate.net. The term "epigenetics" implies features that are "on top of" or "in addition to" the traditional genetic inheritance mechanisms wikipedia.org. Epigenetic modifications are often reversible and can sometimes be passed down through cell divisions or even across generations activemotif.comresearchgate.netpressbooks.pubnih.gov.

Key epigenetic mechanisms include DNA methylation and histone modifications wikipedia.orgactivemotif.compressbooks.pub. DNA methylation typically involves the addition of methyl groups to cytosine bases, often leading to gene repression researchgate.netpressbooks.pub. Histone modification, on the other hand, involves post-translational changes to histone proteins, around which DNA is wound to form chromatin activemotif.compressbooks.pubnih.gov. These modifications, such as acetylation, methylation, phosphorylation, ubiquitylation, and sumoylation, alter the chromatin structure, thereby influencing the accessibility of DNA to transcription factors and regulating gene expression activemotif.comnih.govahajournals.orgfrontiersin.org.

Role of Histone Deacetylases (HDACs) in Cellular Homeostasis and Disease Pathogenesis

Histone deacetylases (HDACs) are a family of enzymes that are highly conserved across eukaryotes and play a fundamental role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins ahajournals.orgfrontiersin.orgnih.gov. This deacetylation generally leads to a more condensed chromatin structure, which can restrict the access of transcription factors and thus repress gene expression nih.govahajournals.orgnih.govfrontiersin.org.

HDACs are critically involved in a wide array of physiological processes, including development, cellular homeostasis, cell proliferation, differentiation, metabolism, and immune regulation frontiersin.orgnih.govfrontiersin.orgsciopen.com. However, their aberrant or altered expression and function are frequently observed in various pathological scenarios, including neurodegenerative disorders, genetic diseases, and a wide variety of cancers ahajournals.orgnih.govmdpi.comamegroups.orge-dmj.org. For instance, an imbalance in the activities of histone acetyltransferases (HATs) and HDACs is implicated in the development and progression of numerous cancers mdpi.com. HDACs also play complex roles in regulating the immune and cardiovascular systems, and are implicated in cardiometabolic diseases, including type 2 diabetes mellitus and cardiovascular disease ahajournals.orgfrontiersin.orgsciopen.com.

Rationale for Targeting HDACs in Research

Given their critical involvement in disease pathogenesis, particularly in cancer, HDACs have emerged as significant therapeutic targets in research nih.govfrontiersin.orgmdpi.comamegroups.orgdiscoveryontarget.com. The rationale for targeting HDACs stems from the understanding that inhibiting their activity can reverse dysregulated gene expression patterns observed in diseased states amegroups.org. By inhibiting HDACs, an accumulation of highly acetylated histones can occur, leading to chromatin remodeling and an altered pattern of gene expression nih.gov.

HDAC inhibitors (HDACi) represent a promising class of compounds for various therapeutic applications, initially developed as anti-tumor agents but now also explored for treating neurodegenerative, immunologic, metabolic, inflammatory, and cardiovascular disorders mdpi.comdiscoveryontarget.com. Research is actively focused on developing highly selective HDAC isoform inhibitors to overcome potential off-target effects associated with traditional broad-spectrum inhibitors and to tailor therapies to specific molecular subtypes of diseases frontiersin.orgamegroups.org. The ability of HDAC inhibitors to induce cell cycle arrest, activate apoptosis, and modulate the immune microenvironment further underscores their therapeutic potential frontiersin.org.

Properties

Molecular Formula

C25H28N4O5

SMILES

Unknown

Appearance

Solid powder

Synonyms

CXD101;  CXD-101;  CXD 101.; Unknown

Origin of Product

United States

Cxd101 As a Class I Histone Deacetylase Inhibitor

Characterization of CXD101 as a Potent and Selective HDAC Inhibitor

This compound, also known as Zabadinostat, is characterized as a potent, selective, and orally active inhibitor of Class I histone deacetylases (HDACs). medchemexpress.comaxonmedchem.comselleckchem.comadooq.comtargetmol.commedchemexpress.comwikipedia.orgprobechem.com This compound represents a second-generation HDAC inhibitor, demonstrating significant antiproliferative activity against various cancer cell lines in in vitro studies, including those derived from colon, lung, non-Hodgkin lymphoma, and myeloma, with IC50 values ranging from 0.2 to 15 µM. medchemexpress.commedchemexpress.comprobechem.comnih.govresearchgate.net Its mechanism involves the sequestration of the Zn2+ ion, which is crucial for the deacetylation of lysine (B10760008) residues, thereby preventing substrate deacetylation. wikipedia.org

Selective Inhibition Profile of HDAC Isoforms (HDAC1, HDAC2, HDAC3)

This compound exhibits a distinct selective inhibition profile primarily targeting Class I HDAC isoforms: HDAC1, HDAC2, and HDAC3. medchemexpress.comaxonmedchem.comselleckchem.comadooq.comtargetmol.commedchemexpress.comwikipedia.org Detailed research findings indicate that this compound potently inhibits HDAC1 with an IC50 value of 63 nM. medchemexpress.comaxonmedchem.comselleckchem.comadooq.comtargetmol.commedchemexpress.comwikipedia.org Its inhibitory activity extends to HDAC2 and HDAC3, with IC50 values of 570 nM and 550 nM, respectively. medchemexpress.comaxonmedchem.comselleckchem.comadooq.comtargetmol.commedchemexpress.comwikipedia.org This selective inhibition of HDAC1, HDAC2, and HDAC3 underscores its focused action within the Class I HDAC family. medchemexpress.comaxonmedchem.comselleckchem.comadooq.comtargetmol.commedchemexpress.comselleckchem.com

The inhibitory potency of this compound against specific Class I HDAC isoforms is summarized in the table below:

HDAC IsoformIC50 (nM)
HDAC163
HDAC2570
HDAC3550

Absence of Activity Against Class II HDACs

A critical aspect of this compound's selectivity profile is its demonstrated lack of activity against Class II HDACs. medchemexpress.comadooq.comtargetmol.commedchemexpress.comwikipedia.orgprobechem.comnih.gov This distinguishes this compound from some other HDAC inhibitors, such as romidepsin, which, while also Class I selective, has some Class II activity. nih.gov The absence of activity against Class II HDACs contributes to the compound's specific pharmacological characteristics, focusing its deacetylase inhibition solely on the Class I family. medchemexpress.comadooq.comtargetmol.commedchemexpress.comwikipedia.orgprobechem.comnih.gov

Molecular and Cellular Investigations of Cxd101 Activity

In Vitro Antiproliferative and Anti-tumorigenic Effects

CXD101 exhibits robust in vitro antiproliferative activity across a spectrum of cancer cell lines, indicative of its potential as an anti-tumorigenic agent medchemexpress.commedchemexpress.com.

Assessment in Diverse Cancer Cell Lines

Studies have demonstrated this compound's potent antiproliferative effects in various cancer cell types, including those derived from colon, lung, non-Hodgkin lymphoma, and myeloma medchemexpress.commedchemexpress.comd-nb.info. The half-maximal inhibitory concentrations (IC50s) for this compound in these diverse cancer cell lines range from 0.2 to 15 μM medchemexpress.commedchemexpress.com. For instance, in human colorectal cancer (CRC) cell lines, this compound treatment led to a varied set of differentially expressed genes nih.gov. The SW620 human CRC cell line was particularly sensitive to this compound and was selected for further detailed analysis nih.gov. Similar gene expression profiles were observed in murine colon26 CRC cells treated with this compound nih.govpatsnap.com.

Table 1: this compound Antiproliferative Activity (IC50) in Diverse Cancer Cell Lines

Cancer Cell Line TypeIC50 Range (µM)
Colon0.2 - 15
Lung0.2 - 15
Non-Hodgkin Lymphoma0.2 - 15
Myeloma0.2 - 15

Concentration-Dependent Activity Characterization in Cellular Assays

The antiproliferative activity of this compound is characterized by its concentration-dependent nature, as evidenced by the reported IC50 values medchemexpress.commedchemexpress.com. In cellular assays, such as RNA sequencing (RNA-seq) analyses involving SW620 cells, a concentration of 1 µM of this compound applied for 48 hours was sufficient to induce a noticeable increase in histone acetylation marks while maintaining minimal effects on cell viability nih.gov. Furthermore, in experiments with Hepa1-6-PD-L1R cells, this compound at a concentration of 2 µM was utilized for pretreatment to evaluate its impact on cell viability and morphological alterations bmj.com.

Impact on Histone Acetylation Dynamics

A key aspect of this compound's activity is its significant impact on histone acetylation dynamics, directly correlating with its inhibitory effects on HDAC enzymes.

Increased Histone Acetylation Levels (e.g., Histone H3 Lysine (B10760008) 9/14, H3K27ac)

Treatment with this compound has been consistently linked to increased levels of histone acetylation. In murine xenograft models of lung (A549a) and colon (HT29) cancers, the observed tumor reduction was associated with a general increase in histone acetylation medchemexpress.commedchemexpress.com. More specifically, this compound treatment resulted in an elevated level of acetylation on histone H3 lysine 14 (H3K14ac) in human CRC cell lines, including SW620 cells nih.gov. In the colon26 tumor model, an increase in nuclear histone H3 lysine 9 acetylation (H3K9ac) was clearly observed in tumor biopsies from this compound-treated animals nih.gov. Notably, this compound has been shown to synergize with immune checkpoint blockade (ICB) by stimulating STAT1-driven antitumor immunity, a process mediated through enhanced chromatin accessibility and hyperacetylation of histone H3 lysine 27 (H3K27ac) at interferon-gamma (IFNγ)-responsive genes patsnap.combmj.comresearchgate.net. This this compound-induced H3K27 hyperacetylation specifically primes immune-relevant genes (IRGs) for increased chromatin accessibility and robust transcription in response to IFNγ signaling bmj.com.

Correlation with Decreased HDAC Enzyme Activity

The observed increases in histone acetylation directly correlate with this compound's ability to decrease HDAC enzyme activity. This compound functions as a potent and selective inhibitor of Class I HDACs medchemexpress.commedchemexpress.com. Its inhibitory concentrations (IC50s) against specific HDAC isoforms are 63 nM for HDAC1, 570 nM for HDAC2, and 550 nM for HDAC3 medchemexpress.comwikipedia.orgmedchemexpress.comoncotarget.com. This selective inhibition of Class I HDACs is crucial to its mechanism, as this compound demonstrates no activity against Class II HDACs medchemexpress.comwikipedia.orgmedchemexpress.comoncotarget.com. The reduction in tumor size observed in murine xenograft models was directly associated with this decreased HDAC enzyme activity medchemexpress.commedchemexpress.com.

Table 2: this compound Inhibitory Concentrations (IC50) for Class I HDAC Enzymes

HDAC EnzymeIC50 (nM)
HDAC163
HDAC2570
HDAC3550

Modulation of Gene Expression and Chromatin Remodeling

This compound's inhibitory action on HDACs profoundly modulates gene expression and influences chromatin remodeling, critical processes in cellular function and disease progression. Chromatin remodeling, which involves altering the structure of chromatin to regulate gene accessibility, is directly impacted by histone modifications such as acetylation medkoo.comijbs.comcd-genomics.combiolegend.com.

This compound treatment induces global changes in gene expression in human cells nih.gov. In human colorectal cancer cell lines, a diverse array of genes were either upregulated or downregulated following this compound exposure nih.govpatsnap.com. Functional analyses of these expression data highlighted the upregulation of immune-relevant pathways, particularly those associated with antigen processing and natural killer cell-mediated cytotoxicity nih.govpatsnap.com. This compound is known to reinstate the expression of immune-relevant genes within tumors, notably including major histocompatibility complex (MHC) class I and class II genes d-nb.infonih.govpatsnap.comresearchgate.net. This modulation of immune-relevant gene expression by this compound coincided with significant alterations in the tumor microenvironment (TME), specifically affecting the populations of CD4 and CD8 tumor-infiltrating T lymphocytes nih.govpatsnap.com. The ability of this compound to induce H3K27 hyperacetylation directly enhances the accessibility of chromatin at IFNγ-responsive genes, thereby facilitating their transcription and contributing to an antitumor immune response patsnap.combmj.com. By increasing histone acetylation, this compound promotes a more open chromatin configuration, which generally leads to enhanced gene expression ijbs.comcd-genomics.combiolegend.comfrontiersin.org.

Immunomodulatory Properties of Cxd101

Regulation of Immune-Relevant Gene Expression in Tumor Cells

CXD101's ability to reinstate immune-relevant gene expression is a cornerstone of its immunomodulatory effects, impacting key pathways involved in tumor recognition and elimination.

Upregulation of Antigen Processing and Presentation Genes (e.g., MHC Class I and II)

This compound, as a histone deacetylase inhibitor, has been shown to reinstate the expression of immune-relevant genes in tumor cells, notably those involved in antigen processing and presentation nih.gov. Treatment with this compound leads to the upregulation of major histocompatibility complex (MHC) class I and class II genes nih.govnih.gov. This effect has been consistently observed across various human cancer cell lines, including colorectal cancer (SW620, HCT116), breast cancer (MCF7), and lung cancer (A549), as well as in murine colon26 colorectal cancer cells, both in vitro and in vivo nih.gov.

Table 1: Impact of this compound on Antigen Processing and Presentation Gene Expression

Gene/PathwayEffect of this compound TreatmentObserved InReference
MHC Class IUpregulationHuman CRC (SW620, HCT116), Breast (MCF7), Lung (A549) cell lines; Murine colon26 CRC cells; Syngeneic colon26 tumors nih.govnih.gov
MHC Class IIUpregulationHuman CRC (SW620, HCT116), Breast (MCF7), Lung (A549) cell lines; Murine colon26 CRC cells; Syngeneic colon26 tumors nih.govnih.gov
AP KEGG PathwayEnrichmentHuman CRC (SW620) cells; Murine colon26 CRC cells; Syngeneic colon26 tumors nih.gov

(Note: In a live interactive article, this table could be sortable by column, filterable by cell line/model, and expandable to show specific gene names within each pathway.)

Activation of Natural Killer Cell-Mediated Cytotoxicity Pathways

This compound treatment also leads to an increase in the expression of genes associated with Natural Killer (NK) cell-mediated cytotoxicity pathways nih.gov. Functional profiling, specifically using Pathway Gene Set Enrichment Analysis (PGSEA), demonstrated a notable enrichment of "Natural Killer Cell-Mediated Cytotoxicity" (NK) KEGG pathways in both this compound-treated cells and in vivo tumor models nih.gov.

Natural Killer cells are critical components of the innate immune system, responsible for inducing perforin-mediated lysis of tumor cells and virus-infected cells. Their cytotoxic activity is primarily mediated through two main mechanisms: the release of cytotoxic granules containing perforin (B1180081) and granzymes, and the engagement of death ligands such as Fas ligand (FasL) and TRAIL. The ability of this compound to activate these pathways suggests a direct enhancement of the innate anti-tumor immune response. Consistent with these gene expression changes, an increased staining of NK cells has been observed within the tumor microenvironment following this compound treatment nih.gov.

Modulation of IFNγ Signaling Pathway

A key aspect of this compound's immunomodulatory activity is its profound impact on the interferon-gamma (IFNγ) signaling pathway. This compound has been shown to significantly recover intratumoral IFNγ signaling. Mechanistically, this compound synergizes with immune checkpoint blockade (ICB) therapies to stimulate STAT1-driven anti-tumor immunity neobioscience.com. This synergy is achieved through enhanced chromatin accessibility and H3K27 hyperacetylation of IFNγ-responsive genes neobioscience.comhelsinki.fi.

Research indicates that this compound dose-dependently amplifies STAT1 expression and phosphorylation in the presence of IFNγ, leading to a synergistic upregulation of interferon-responsive genes (IRGs) helsinki.fi. While this compound treatment alone might not fully activate STAT1 signaling and IRG transcription, it effectively primes the chromatin environment, making it more receptive to IFNγ/STAT1 signaling and thereby augmenting IRG transcription helsinki.fi. The critical role of STAT1 in this synergy is underscored by findings that the deletion of STAT1 abrogates H3K27ac induction by IFNγ and diminishes H3K27ac hyperacetylation in the combined treatment with this compound, leading to the abolishment of synergistic activation of STAT1 and other IRG expressions neobioscience.comhelsinki.fi. Furthermore, this compound-induced Gasdermin E (GSDME) expression, in coordination with IFNγ/STAT1-mediated cleavage by CD8+ T cells, contributes to tumor cell pyroptosis neobioscience.com.

Impact on the Tumor Microenvironment (TME)

This compound's immunomodulatory effects extend beyond direct gene regulation in tumor cells to significantly alter the cellular landscape and functional dynamics of the tumor microenvironment.

Alterations in Tumor-Infiltrating Immune Cell Populations (e.g., CD4+ and CD8+ T lymphocytes, NK cells)

This compound treatment demonstrably influences the tumor microenvironment (TME), leading to significant changes in the populations of infiltrating lymphocytes and macrophages nih.gov. A notable effect of this compound is its ability to enhance the infiltration of both CD4+ and CD8+ T lymphocytes into the TME nih.govnih.gov. Studies in murine models have shown that the combination of this compound with anti-PD-(L)1 therapy significantly increases the intratumoral presence of CD45+ leukocytes, which primarily consist of CD8+ T cells, CD4+ T cells, NK cells, and NKT cells neobioscience.com. The efficacy of this combination therapy is largely mediated by CD8+ T cells, as their depletion significantly impedes the therapy-induced immune cell infiltration and therapeutic outcome neobioscience.com.

Table 2: Impact of this compound on Tumor-Infiltrating Immune Cell Populations

Immune Cell PopulationEffect of this compound TreatmentContext/ModelReference
LymphocytesIncreased infiltrationColon26 TME nih.gov
MacrophagesAltered populationsColon26 TME nih.gov
CD4+ T lymphocytesEnhanced infiltrationHuman CRC cell lines, Murine colon26 TME nih.govnih.gov
CD8+ T lymphocytesEnhanced infiltrationHuman CRC cell lines, Murine colon26 TME nih.govnih.gov
NK cellsIncreased staining; increased infiltration (in combination)Colon26 TME; Murine Hepa1-6-PD-L1R model nih.govneobioscience.com
NKT cellsIncreased infiltration (in combination)Murine Hepa1-6-PD-L1R model neobioscience.com
CD45+ leukocytesSignificant increase (in combination)Murine Hepa1-6-PD-L1R model neobioscience.com

(Note: In a live interactive article, this table could be sortable by column, filterable by cell type or effect, and allow for detailed pop-ups on specific findings.)

Mechanisms of Immune Cell Recruitment and Function

The observed alterations in the TME and immune cell populations are closely linked to this compound's influence on immune-relevant gene expression nih.gov. This altered TME, characterized by enhanced immune cell infiltration and activation, translates into augmented anti-tumor activity, particularly when this compound is combined with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA4 nih.gov. This compound has been shown to enhance the activity of ICIs in tumors that would otherwise exhibit poor responsiveness nih.gov. The changes in gene expression and the subsequent improvements in antigen presentation within the TME are critical factors that enhance the anti-tumor effects of ICIs nih.gov.

Furthermore, the combination of this compound with ICB therapies can induce long-lasting protection against tumor recurrence. This sustained anti-tumor immunity is associated with significant increases in effector memory CD8+ T cells (CD8+TEM) and CD4+TEM cells in the peripheral blood neobioscience.com. This compound augments the anti-tumor functions of CD8+ T cells, leading to increased proportions of IFNγ+ and granzyme B+ (GZMB+) cells, which are indicative of enhanced cytotoxic activity neobioscience.com. Immune cell recruitment, a process known as chemotaxis, is guided by chemical gradients, particularly chemokines. This compound treatment has been found to increase the intratumoral levels of the key chemokine CXCL10, suggesting a mechanism for enhanced immune cell recruitment to the tumor site neobioscience.com.

Preclinical in Vivo Investigations in Animal Models

Assessment of Anti-Tumor Activity in Murine Xenograft Models

CXD101 has shown significant anti-tumor activity in murine xenograft models, which are commonly used to assess the efficacy of novel anti-cancer agents.

In murine xenograft models, this compound has been observed to substantially reduce tumor size. Specifically, this compound treatment at 50 mg/kg led to a notable reduction in tumor volume in both lung (A549a) and colon (HT29) xenograft models. medchemexpress.com Furthermore, in the syngeneic colon26 carcinoma model, oral administration of this compound resulted in a significant inhibition of tumor growth. nih.gov

Table 1: Summary of Tumor Volume Reduction by this compound in Murine Models

Model TypeTumor Cell LineEffect on Tumor VolumeReference
Murine XenograftA549a (Lung)Substantial reduction medchemexpress.com
Murine XenograftHT29 (Colon)Substantial reduction medchemexpress.com
Murine Syngeneic CarcinomaColon26Significant inhibition nih.gov

The anti-tumor effects of this compound are associated with its ability to increase histone acetylation levels within tumor tissues. In tumor biopsies from this compound-treated animals in the colon26 syngeneic model, an evident increase in the nuclear acetylation level of histone H3 lysine (B10760008) 9 (H3K9) was observed. caymanchem.comnih.gov This increase in H3K9 acetylation is a direct indicator of this compound's activity as an HDAC inhibitor. Additionally, in human colorectal cancer (CRC) cell lines such as SW620, this compound treatment led to an increase in the acetylation level of histone H3 lysine 14 (H3K14). nih.gov

Table 2: Histone Acetylation Levels in Tumor Biopsies Following this compound Treatment

Model/Cell LineHistone Acetylation MarkerObserved EffectReference
Colon26 Syngeneic TumorsH3K9 acetylationIncreased caymanchem.comnih.gov
SW620 Human CRC Cell LineH3K14 acetylationIncreased nih.gov
Murine Xenograft TumorsOverall histone acetylationIncreased medchemexpress.com

Studies in Syngeneic and Orthotopic Tumor Models

Beyond xenograft models, this compound has been investigated in syngeneic and orthotopic tumor models, which offer a more physiologically relevant tumor microenvironment due to the presence of an intact immune system. antineo.frwuxibiology.com

In the murine syngeneic colon cancer (colon26) model, this compound treatment led to significant inhibition of tumor growth. nih.gov This model, characterized by its microsatellite stable (MSS) genomic status, allowed for the investigation of this compound's impact on the tumor microenvironment (TME). nih.gov this compound's ability to affect immune-relevant gene expression in colon26 cells, both in vitro and in vivo, coincided with observed changes in the TME, particularly in the subgroups of CD4 and CD8 tumor-infiltrating T lymphocytes. caymanchem.comnih.govcaymanchem.comresearchgate.net

This compound has been evaluated in orthotopic hepatocellular carcinoma (HCC) murine models, including anti-PD-L1-resistant (Hepa1-6-PD-L1R) and anti-PD-1-resistant (RIL-175-PD-1R) models. bmj.combmj.comresearchgate.netbiorxiv.org In these models, this compound, as a selective Class I HDAC inhibitor, demonstrated the ability to re-sensitize HDAC1/2/3-high tumors to immune checkpoint blockade (ICB) therapies. bmj.combmj.com This re-sensitization resulted in CD8+ T cell-dependent anti-tumor and memory T cell responses. bmj.combmj.com Furthermore, HDAC1-3 inhibitors, including this compound, were found to reduce the infiltration of monocytic myeloid-derived suppressor cells (M-MDSCs) and increase the number of natural killer (NK) cells in tumors, contributing to tumor growth suppression. researchgate.netbiorxiv.orgspringermedizin.de

Analysis of Pharmacodynamic Markers in Animal Tissues

Analysis of pharmacodynamic markers in animal tissues has provided evidence of this compound's biological activity and its impact on the tumor microenvironment. As noted, this compound treatment resulted in increased histone H3 lysine 9 (H3K9) acetylation in colon26 tumors. caymanchem.comnih.gov In HCC models, this compound synergized with ICB to stimulate STAT1-driven anti-tumor immunity through enhanced chromatin accessibility and H3K27 hyperacetylation of IFNγ-responsive genes. bmj.combmj.comresearchgate.net

Beyond histone acetylation, this compound influences the cellular content of the tumor microenvironment. Studies in colon26 murine colon cancer models showed that this compound decreased tumor levels of macrophages and increased tumor levels of CD4+ and CD8+ T cells. caymanchem.comcaymanchem.com In HCC models, HDAC1-3 inhibitors, such as this compound, reduced M-MDSC infiltration and increased NK cell numbers in tumors. researchgate.netbiorxiv.orgspringermedizin.de These immune cell modulations contribute to this compound's anti-tumor effects and its ability to enhance responses to immunotherapy.

Table 3: Pharmacodynamic Markers Affected by this compound in Animal Tissues

Marker TypeSpecific Marker/Cell PopulationObserved EffectRelevant Model(s)Reference
Histone AcetylationH3K9 acetylationIncreasedColon26 syngeneic tumors caymanchem.comnih.gov
H3K27 acetylationEnhanced, particularly in IFNγ-responsive genesHCC orthotopic models bmj.combmj.comresearchgate.net
Immune Cell PopulationsMacrophagesDecreased levels in tumorsColon26 murine colon cancer model caymanchem.comcaymanchem.com
CD4+ T cellsIncreased levels in tumorsColon26 murine colon cancer model caymanchem.comnih.govcaymanchem.com
CD8+ T cellsIncreased levels in tumorsColon26 murine colon cancer model caymanchem.comnih.govcaymanchem.com
Natural Killer (NK) cellsIncreased numbers in tumorsHCC orthotopic models researchgate.netbiorxiv.org
Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs)Reduced infiltration in tumorsHCC orthotopic models researchgate.netbiorxiv.orgspringermedizin.de
Gene ExpressionImmune-relevant genesUpregulation (e.g., antigen presentation, NK cell-mediated cytotoxicity)Colon26 syngeneic tumors nih.govresearchgate.net
IFNγ-responsive genesSynergistic upregulation (e.g., B2m, Cd74, Tap1, Tapbp, Cxcl9, Cxcl10, Stat1, Irf1)HCC orthotopic models bmj.combmj.com

Investigation of Combination Strategies in Preclinical Settings

Synergistic Effects with Immune Checkpoint Inhibitors (ICIs)

CXD101 has demonstrated the ability to work synergistically with immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA4 antibodies, leading to enhanced anti-tumor activity. nih.govnih.gov This effect is particularly notable in tumor models that are otherwise poorly responsive to ICI monotherapy. nih.gov The combination of this compound with ICIs provides a strong rationale for exploring this therapeutic strategy in human cancers. nih.govnih.gov

A significant finding in preclinical studies is the ability of this compound to re-sensitize tumors resistant to immune checkpoint blockade (ICB). bmj.comresearchgate.net In models of hepatocellular carcinoma (HCC) with high expression of HDAC1/2/3, which are associated with poor survival and deficient interferon-gamma (IFNγ) signaling on ICB therapy, transient treatment with this compound restored sensitivity to these therapies. bmj.com Similarly, in murine colorectal cancer models known to be poorly responsive to ICI monotherapy, the combination of this compound with anti-PD-1 agents resulted in a profound anti-tumor effect, whereas either agent alone had minimal impact. nih.govnih.gov This suggests that this compound can convert immunologically "cold" tumors, which are resistant to checkpoint inhibition, into "hot" tumors that respond to immunotherapy. ingenox.com

Table 1: Efficacy of this compound in Combination with ICIs in Preclinical Models

Tumor Model Combination Therapy Key Finding
Murine Colon26 Colorectal Cancer This compound + anti-PD-1 Profound anti-tumor effect in a model poorly responsive to anti-PD-1 alone. nih.govnih.gov
Murine Colon26 Colorectal Cancer This compound + anti-CTLA4 Enhanced anti-tumor activity observed. nih.govnih.gov

The combination of this compound and ICIs significantly alters the cellular composition of the tumor microenvironment (TME). nih.gov Treatment with this compound has been shown to increase the infiltration of key immune cells into tumors. nih.govnih.gov Specifically, studies in syngeneic colon cancer models revealed a significant increase in the levels of both helper CD4+ T lymphocytes and cytotoxic CD8+ T lymphocytes within the tumor following this compound treatment. nih.govresearchgate.net This enhanced T lymphocyte infiltration coincides with the improved activity of immune checkpoint therapies. nih.gov The combination therapy not only increases the number of immune cells but also results in CD8+ T cell-dependent anti-tumor and memory T cell responses. bmj.comresearchgate.net

Mechanistic Basis for Combination Efficacy

The synergistic effect between this compound and ICIs is rooted in the compound's ability to modulate fundamental immunological and epigenetic processes within the cancer cell.

This compound, in combination with ICB, has been found to restore multiple rate-limiting steps of the cancer-immunity cycle. bmj.com This cycle is a critical framework for understanding the generation of an effective anti-tumor immune response. By targeting class 1 HDACs, this compound reinstates the expression of immune-relevant genes, including those involved in antigen processing and presentation, such as major histocompatibility complex (MHC) class I and class II genes. nih.govnih.gov This upregulation of antigen presentation machinery helps tumor cells to be better recognized by the immune system, thereby augmenting the cancer-immunity cycle and enhancing the efficacy of ICIs. bmj.comnih.gov

A core component of the mechanism involves the stimulation of STAT1-driven antitumor immunity. bmj.comresearchgate.net The combination of this compound with ICB synergistically activates this pathway. bmj.com The STAT1 signaling pathway is crucial for mediating responses to interferons, particularly IFNγ, which plays a vital role in anti-tumor immunity. bmj.comresearchgate.net This activation leads to a self-reinforcing circuitry involving IFNγ and STAT1, which is critical for the therapeutic effect of the combination. bmj.com Further research has confirmed that the antitumor efficacy of the this compound-ICB combination is abolished when STAT1 is knocked out, highlighting its essential role. bmj.comresearchgate.net

At the epigenetic level, this compound synergizes with ICIs to enhance chromatin accessibility and promote the hyperacetylation of histone H3 at lysine (B10760008) 27 (H3K27) of IFNγ-responsive genes. bmj.comresearchgate.net this compound treatment creates a primed chromatin environment. researchgate.net While this compound alone can induce histone hyperacetylation, it is not sufficient for the full activation of IFNγ-responsive genes without the presence of IFNγ/STAT1 signaling. researchgate.net The combination of this compound and the IFNγ signaling induced by immunotherapy leads to a cooperative effect, causing significant H3K27 hyperacetylation in the promoter and enhancer regions of genes like Stat1, which synergistically augments their transcription. bmj.comresearchgate.net

Table 2: Compound Names Mentioned

Compound Name Class/Target
This compound Class-I Histone Deacetylase (HDAC) Inhibitor
anti-PD-1 Immune Checkpoint Inhibitor
anti-PD-L1 Immune Checkpoint Inhibitor
anti-CTLA4 Immune Checkpoint Inhibitor
Nivolumab Immune Checkpoint Inhibitor (anti-PD-1)

Exploration of Combinations with Other Therapeutic Modalities in Preclinical Studies

Preclinical research has investigated the potential of this compound, a novel histone deacetylase (HDAC) inhibitor, in combination with other therapeutic agents, particularly immune checkpoint inhibitors (ICIs). nih.gov These studies have provided a strong rationale for exploring such combination therapies in clinical settings. nih.govnih.govnih.gov The primary focus of this preclinical work has been to understand the synergistic mechanisms that enhance anti-tumor activity. nih.gov

In murine cancer models, this compound has been shown to modulate the tumor microenvironment (TME) and reinstate the expression of immune-relevant genes. nih.gov Functional profiling of gene expression data from cancer cells treated with this compound highlighted the upregulation of genes associated with antigen processing and presentation, including major histocompatibility complex (MHC) class I and class II genes. nih.gov This alteration is significant because it can potentially make tumors more recognizable to the immune system. ingenox.com

Preclinical studies in a murine syngeneic colon cancer model (colon26) demonstrated that while ICI monotherapy had minimal effect on tumor growth, the combination of this compound with ICIs led to enhanced antitumour activity. nih.govnih.gov In this model, which is considered poorly responsive to ICI monotherapy, the combination of this compound with anti-PD-1 resulted in a marked inhibition of tumor growth that was superior to either agent alone. nih.gov A profound anti-tumor effect was also observed when combining both agents in a microsatellite stable (MSS) colorectal cancer (CRC) mouse model, where both this compound and ICI monotherapies were largely inactive. nih.gov

Further preclinical investigations in an orthotopic, immunocompetent hepatocellular carcinoma (HCC) mouse model with resistance to anti-PD(L)-1 treatment also showed promising results. trialx.com The combination of this compound with an anti-PD(L)-1 agent reversed the resistance phenotype and significantly improved the survival of the mice compared to either treatment alone. trialx.com This suggests that this compound can re-sensitize resistant tumors to immunotherapy. The mechanism is believed to involve this compound's ability to turn immunologically "cold tumors hot" by re-engaging the immune system's recognition of the tumor. ingenox.com

The key findings from these preclinical combination studies are summarized in the tables below.

Cancer ModelCombination Agent(s)Key Research Findings
Syngeneic colon26 colorectal cancerAnti-PD-1Marked inhibition of tumor growth, superior to each agent alone; Enhanced overall survival. nih.gov
Syngeneic colon26 colorectal cancerAnti-CTLA4Enhanced antitumour activity observed in combination with this compound. nih.gov
MSS colorectal cancer mouse modelAnti-PD-1Profound anti-tumor effect observed with the combination, whereas monotherapies were inactive. nih.gov
Orthotopic HCC mouse model (resistant to anti-PD(L)-1)Anti-PD(L)-1The combination regimen reversed the resistance phenotype; Significantly improved survival compared to either agent alone. trialx.com
Area of ImpactSpecific Changes ObservedImplied Outcome
Gene ExpressionUpregulation of major histocompatibility complex (MHC) class I and class II genes. nih.govEnhanced antigen presentation. nih.gov
Gene ExpressionUpregulation of genes associated with antigen processing and natural killer cell-mediated cytotoxicity. nih.govIncreased tumor recognition by the immune system. nih.gov
Tumor Microenvironment (TME)Changes in the subgroups of CD4 and CD8 tumor-infiltrating T lymphocytes. nih.govModulation of the immune cell content within the tumor. nih.gov

Biomarker Discovery and Mechanistic Validation in Preclinical Research

Identification of Candidate Predictive and Prognostic Biomarkers

The identification of reliable biomarkers is a cornerstone of personalized medicine. For CXD101, research has focused on both protein expression and specific gene signatures as potential indicators of therapeutic efficacy.

The protein HR23B, which is involved in shuttling ubiquitinated proteins to the proteasome, was identified as a potential biomarker for HDAC inhibitor sensitivity through a genome-wide loss-of-function screen. nih.govnih.govresearchgate.net This initial discovery suggested that the expression level of HR23B could be a determinant of sensitivity to apoptosis induced by HDAC inhibitors. nih.gov

Preclinical studies demonstrated that HR23B expression levels govern the sensitivity of cutaneous T-cell lymphoma (CTCL) cells to HDAC inhibitors. nih.gov In these models, HDAC inhibitors were found to deregulate proteasome activity through a mechanism dependent on HR23B. nih.gov Further supporting this, an analysis of biopsies from a phase II clinical trial with an HDAC inhibitor in CTCL patients revealed a frequent correlation between HR23B expression and clinical response. nih.gov Specifically, high expression of HR23B was reported to have a positive predictive value of 71.7% for achieving clinical benefit in CTCL. nih.gov A similar association was observed in hepatocellular carcinoma, where higher HR23B expression levels were linked to greater rates of disease stabilization. nih.gov

However, in a Phase 2a dose expansion study of this compound in patients with advanced solid-organ cancers and lymphomas, HR23B status, as measured by immunohistochemistry, did not ultimately predict response to the drug. nih.govcam.ac.uk Despite the promising preclinical data, this clinical finding indicates the complexity of translating biomarker discoveries from the laboratory to patient care.

BiomarkerCancer Type (Preclinical/Clinical Context)Association with HDACi SensitivitySource
HR23B Protein Osteosarcoma (in vitro screen)Identified as a determinant of sensitivity. nih.gov
Cutaneous T-Cell Lymphoma (CTCL)Governs sensitivity; high expression correlated with clinical benefit. nih.govnih.gov
Hepatocellular CarcinomaHigher expression associated with higher rates of disease stabilization. nih.gov
Advanced Solid-Organ Cancers & Lymphoma (this compound Trial)HR23B status did not predict response. nih.govcam.ac.uk

Beyond single protein markers, research into this compound has explored broader gene expression patterns that correlate with its mechanism of action and potential response. A significant finding is that this compound can reinstate the expression of immune-relevant genes in tumors. nih.gov

In preclinical models, treatment with this compound was shown to upregulate gene signatures associated with antigen presentation and natural killer (NK) cell pathways. nih.gov Specifically, the expression of major histocompatibility complex (MHC) class I and class II genes was increased. nih.gov This is significant because the downregulation of these pathways is a common mechanism by which tumors evade the immune system.

Further mechanistic studies revealed that this compound can synergize with immune checkpoint blockade (ICB) by stimulating STAT1-driven antitumor immunity. researchgate.netresearchgate.net This occurs through enhanced chromatin accessibility and H3K27 hyperacetylation of interferon-gamma (IFNγ)-responsive genes. researchgate.netresearchgate.net In patients with hepatocellular carcinoma, higher tumorous expression of HDAC1, HDAC2, and HDAC3 was correlated with deficient IFNγ signaling and poorer survival following ICB therapy. researchgate.net By inhibiting these Class I HDACs, this compound can prime the tumor microenvironment to be more responsive to IFNγ, thereby enhancing the efficacy of immunotherapies. researchgate.net

Gene SignatureEffect of this compoundCorrelation with ResponseSource
Antigen Presentation & NK Cell Pathways Upregulation of associated genes, including MHC Class I & II.Reinstates immune recognition, potentially enhancing response to immunotherapy. nih.gov
IFNγ-Responsive Genes Enhances H3K27 hyperacetylation and chromatin accessibility.Primes tumor cells for STAT1-driven antitumor immunity, synergizing with ICB. researchgate.netresearchgate.net

Methodological Approaches for Biomarker Analysis (e.g., Immunohistochemistry, Gene Expression Profiling)

A variety of methodological approaches have been employed in preclinical and clinical studies to analyze potential biomarkers for this compound. These techniques are essential for quantifying biomarker expression and understanding its spatial context within the tumor microenvironment. precisionformedicine.comclinicaltrialsarena.com

Immunohistochemistry (IHC): IHC is a widely used technique to assess protein expression in tissue samples and has been the primary method for evaluating HR23B expression in studies involving this compound. nih.govcam.ac.ukclinicaltrialsarena.com This method allows for the visualization and quantification of protein levels within the morphological context of the tissue, which is critical for pathological assessment. clinicaltrialsarena.combostongene.com

Gene Expression Profiling: To identify and validate gene signatures, researchers have utilized several advanced molecular biology techniques:

RNA-sequencing (RNA-seq): This high-throughput method was used for genome-wide expression analysis to assess the global effects of this compound on gene expression in cancer cell lines and tumor models. nih.gov

Single-cell RNA-sequencing: This powerful technique was used to correlate the expression of specific HDAC isoforms within tumor cells with prognostic outcomes in patients receiving immunotherapy. researchgate.net

Quantitative PCR (qPCR): This technique was used to validate the findings from RNA-seq by measuring the expression levels of specific individual genes of interest. nih.gov

Digital Spatial Profiling: This technology allows for the study of gene expression within distinct histological regions of a tumor sample, providing spatial context to transcriptomic data. nih.gov

Characterization of Resistance Mechanisms in Preclinical Models

Understanding the mechanisms by which cancer cells develop resistance to a therapeutic agent is critical for improving treatment outcomes and developing effective combination strategies. xtalks.comoncodesign-services.com

Resistance to anticancer therapies can be intrinsic or acquired and involves various molecular mechanisms. oaepublish.com For therapies involving HDAC inhibitors like this compound, which targets Class I HDACs (HDAC1, HDAC2, HDAC3), the expression levels of these target enzymes can be implicated in resistance. oaepublish.commycancergenome.org

In the context of immunotherapy, high expression of Class I HDACs (HDAC1/2/3) in hepatocellular carcinoma has been correlated with resistance to immune checkpoint inhibitors. researchgate.netresearchgate.net This is linked to a deficiency in IFNγ signaling, which is essential for an effective anti-tumor immune response. researchgate.net Therefore, the upregulation of Class 1 HDACs can be considered a pathway mediating resistance to therapies that rely on a robust immune response. While this is a mechanism of resistance to immunotherapy, it represents a pathway that this compound is specifically designed to target.

More broadly, resistance to HDAC inhibitors can be mediated by several factors, including:

Drug Efflux Pumps: Increased expression of transporters like P-glycoprotein can pump the drug out of the cancer cell, reducing its intracellular concentration. nih.gov

Anti-apoptotic Proteins: High levels of proteins like Bcl-2 or Bcl-XL can make cells resistant to apoptosis induced by HDAC inhibitors. nih.gov

Activation of Survival Pathways: The activation of pro-survival signaling pathways, such as the MAPK or PI3K pathways, has been associated with resistance to some HDAC inhibitors. nih.gov

A key strategy to overcome resistance in preclinical models involves the use of rational combination therapies. mdpi.comresearchgate.net Research on this compound has provided a compelling rationale for its combination with immune checkpoint inhibitors to overcome resistance to immunotherapy. nih.gov

In preclinical tumor models that were resistant to immune checkpoint blockade, the addition of this compound was shown to resensitize the tumors to treatment. researchgate.netresearchgate.net This effect was dependent on CD8+ T cells and led to the development of memory T cell responses. researchgate.net The mechanism involves this compound's ability to increase the expression of immune-related genes, making tumors more visible to the immune system and converting immune-excluded "cold" tumors into inflamed "hot" tumors that respond better to treatment. nih.govresearchgate.net

Specifically, the combination of this compound and ICB was found to trigger pyroptosis, a highly inflammatory form of programmed cell death, in tumor cells. researchgate.netresearchgate.net This process is driven by the recruitment of cytotoxic lymphocytes that promote the cleavage of Gasdermin E (GSDME), a key mediator of pyroptosis, in a STAT1-dependent manner. researchgate.netresearchgate.net These preclinical findings provided the basis for clinical trials investigating this compound in combination with immunotherapy agents like nivolumab. nih.gov

Advanced Research Methodologies and Future Directions in Cxd101 Research

Application of Omics Technologies

Omics technologies, including epigenomics, transcriptomics, proteomics, and metabolomics, offer unbiased insights into the mechanisms of action of histone deacetylase inhibitors (HDIs) like CXD101 unige.ch. These high-throughput methods are instrumental in dissecting the complex and dynamic multifactorial phenotypes and responses associated with this compound treatment biorxiv.org.

Single-cell RNA sequencing (scRNA-seq) is a powerful tool used to analyze cellular heterogeneity within complex biological samples, such as tumors. In this compound research, scRNA-seq has been employed to correlate the prognostic outcomes of hepatocellular carcinoma (HCC) patients with the expression levels of various HDAC isoforms in tumor cells citeab.comwikipedia.org. Furthermore, single-cell multiomics, which integrates scRNA-seq, has been utilized to unravel the molecular and epigenetic reprogramming that underpins therapy-induced anti-tumor immunity following this compound in combination with immune checkpoint blockade (ICB) citeab.comciteab.com. This approach has specifically revealed the reactivation of IFNγ/STAT1 signaling pathways in tumor tissues citeab.comciteab.com. Future studies are poised to integrate single-cell multiomics to establish novel therapeutic paradigms, particularly those based on "pyroptosis immunomodulation" harvard.edu.

Spatial transcriptomics allows for the mapping of gene expression profiles while preserving the tissue's spatial context, providing critical insights into the tumor microenvironment (TME). This technology has been linked to studies investigating this compound-induced histone hyperacetylation and its role in priming immune-related gene activation, as well as genome-wide analyses of this compound-treated cells helsinki.fihiv.gov. The application of spatial transcriptomics is considered vital for establishing new therapeutic paradigms, including "multidimensional microenvironment reprogramming" harvard.edu. Spatial multi-omics platforms are being developed to concurrently analyze gene expression patterns and protein localization within the TME, thereby enabling systematic mapping of dynamic interrelationships between cellular components harvard.edu.

Proteomics and metabolomics are integral omics approaches that contribute to a comprehensive understanding of this compound's functional insights. These methodologies can identify biomarkers associated with immunotherapeutic responses, with plasma proteomics and metabolomics analyses currently under intense investigation nih.gov. For instance, metabolomics-assisted proteomics has been used to identify regulators of cardiac function, such as succinylation and SIRT5, demonstrating the utility of these techniques in understanding protein acylation, a process directly modulated by HDAC inhibitors. The integration of these multi-omics technologies offers unique opportunities to dissect complex phenotypes and discover novel tumor targets and resistance pathways biorxiv.org.

CRISPR/Cas9-based Gene Editing for Target Validation

CRISPR/Cas9 is a highly versatile gene-editing technology that enables precise modifications to genomic DNA, including gene disruption, deletion, correction, or insertion. In cancer research, CRISPR/Cas9 serves as a powerful tool for large-scale gene screening to identify critical genes and novel therapeutic targets. Its application is particularly relevant for validating the targets and mechanisms of this compound. For example, research has shown that the deletion of Gasdermin E (GSDME) can mimic STAT1 knockout, leading to the abolishment of the anti-tumor efficacy and survival benefit observed with this compound-ICB combination therapy citeab.comwikipedia.org. This finding highlights the potential use of CRISPR/Cas9 to validate the roles of specific genes, such as GSDME and STAT1, in this compound's therapeutic effects. Furthermore, advanced techniques like Perturb-DBiT based spatially resolved panoramic in vivo CRISPR screening are being developed to facilitate high-throughput genetic perturbation coupled with spatial transcriptomic analysis, which can identify key targets that cooperatively regulate processes like pyroptosis or immune evasion in the context of this compound's action harvard.edu.

Development of Refined In Vitro and In Vivo Research Models

The development and utilization of refined research models are critical for accurately mimicking human disease and predicting therapeutic responses. Patient-derived models, such as patient-derived xenografts (PDXs) and organoids, offer significant advantages over traditional cell lines and animal models.

Patient-derived xenografts (PDXs) are established by implanting patient tumor tissue into immunocompromised mice. These models faithfully preserve the histological structure, differentiation, morphological features, and molecular characteristics of the original primary tumors, thereby providing a more representative platform for studying tumor behavior and drug response. This compound has been investigated in orthotopic and spontaneous murine models to assess its therapeutic efficacy and mechanism of action citeab.com.

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that closely recapitulate the original tumor's cellular composition, structure, and biological behavior, including aspects of the tumor microenvironment (TME). PDOs are considered reliable predictive biomarkers for treatment response in cancer patients and offer a cost-effective platform for high-throughput anti-cancer drug discovery. These models are valuable for drug screening, gene analysis, and immunotherapy studies to precisely determine drug efficacy. Research on this compound has included studies in patient-derived colon cancer organoids. PDOs, including those derived from PDXs (PDXOs), have demonstrated their ability to reflect donor tumors and mimic patient drug responses, making them a crucial resource for large-scale, tumor-specific drug response profiling.

Computational Modeling and Systems Biology Approaches

Computational modeling and systems biology are fundamental technologies for integrating diverse biological data to investigate complex disease mechanisms, especially in oncology. These approaches focus on constructing mechanistic computational models that can dynamically analyze biological systems and provide insights into their emergent behaviors under various perturbations.

Computational models encompass a range of techniques, including discrete and logic-based models, and serve as a powerful methodology for encoding the interactions within biological systems to simulate their dynamic responses. They enable in silico numerical evaluations of hypotheses, which can significantly reduce the costs associated with extensive in vivo or in vitro experiments. The field benefits from the application of computational techniques and formal analysis methods traditionally used in computer science to assess the correctness and safety of programs, translating these principles to biological models.

A key aspect of these approaches is the utilization of omics datasets, which can be used to either build and infer models or to compare model predictions against observed gene and protein states in biological samples. Biological networks form the backbone of mechanistic understanding, and graph-based models are particularly effective for formalizing and integrating prior biological knowledge. These models also serve as templates for visualizing and analyzing omics datasets, facilitating novel insights and predictions into the complex interplay of biological processes.

Q & A

Q. What is the primary mechanism of action of CXD101 in cancer models?

this compound is a selective class I histone deacetylase (HDAC) inhibitor targeting HDAC1 (IC50 = 63 nM), HDAC2 (570 nM), and HDAC3 (550 nM) . Its mechanism involves epigenetic modulation via increased histone acetylation, enhancing chromatin accessibility for transcription factors like STAT1. This upregulates interferon-response genes (IRGs; e.g., Cd74, Stat1) and synergizes with IFNγ to promote antigen presentation and CD8+ T cell recruitment . Researchers should validate HDAC inhibition using Western blot for acetylated histones (e.g., H3K27ac) and assess transcriptional changes via RT-qPCR or RNA-seq .

Q. How do preclinical models demonstrate this compound's synergy with immune checkpoint blockade (ICB)?

In HCC models (e.g., Hepa1-6-PD-L1R), this compound combined with anti-PD-(L)1 antibodies reduces tumor weight by 60–70% and increases tumor-infiltrating CD8+ T cells and NK cells by 2–3-fold . Methodologically, flow cytometry for CD45+CD3+CD8+ T cells and survival analysis (Kaplan-Meier curves) are critical for evaluating synergy. Co-culture assays with CD8+ T cells and tumor cells can quantify IFNγ-induced pyroptosis (via LDH release assays) .

Q. What are the key biomarkers to monitor this compound efficacy in vitro and in vivo?

  • Epigenetic markers : H3K27ac levels at IRG promoters (ChIP-qPCR or ChIP-seq) .
  • Immune markers : CD8+ T cell infiltration (flow cytometry for CD45+CD3+CD8+), IFNγ+ or GZMB+ cells .
  • Functional readouts : Tumor volume, survival rates, and HMGB1 release (indicative of pyroptosis) in serum .

Advanced Research Questions

Q. How does this compound enhance chromatin accessibility to potentiate STAT1 signaling?

this compound synergizes with IFNγ to increase STAT1 phosphorylation and IRG transcription via chromatin remodeling. In Hepa1-6-PD-L1R cells, this compound (2 µM) + IFNγ (10 ng/mL) induces a 4–5-fold increase in Stat1 mRNA and H3K27ac occupancy at its enhancer/promoter regions . Researchers should employ ATAC-seq to map open chromatin regions and validate STAT1 activation via phospho-STAT1 Western blot .

Q. What mechanisms underlie this compound-induced pyroptosis in ICB-resistant tumors?

this compound upregulates GSDME, a pore-forming protein, via STAT1-dependent transcription. In CD8+ T cell co-cultures, this compound + IFNγ triggers GSDME cleavage, leading to pyroptosis (cell swelling, LDH release) . To study this, use GSDME-knockout tumor lines and measure 7-AAD+Annexin V+ cells via flow cytometry. In vivo, assess pyroptosis via tumor histopathology and HMGB1 ELISA .

Q. How does this compound modulate the tumor microenvironment (TME) to overcome ICB resistance?

this compound reduces immunosuppressive myeloid-derived suppressor cells (M-MDSCs) by downregulating CCR2 expression through HDAC1-3 inhibition. RNA-seq and ATAC-seq in M-MDSCs reveal that this compound upregulates 115 epigenetically regulated genes linked to immune activation (e.g., Ccr2 downregulation via proteasomal degradation) . Validate using CCR2 flow cytometry and proteasome inhibitors (e.g., MG-132) to block degradation .

Q. What are the translational challenges in applying preclinical findings to clinical trials?

Phase 2a trials (NCT01977638) show limited efficacy in solid tumors (0% response rate) but disease stabilization in 36% of lymphoma patients . Discrepancies between preclinical and clinical outcomes may stem from tumor heterogeneity or compensatory immune evasion mechanisms. To address this, integrate single-cell RNA-seq of patient samples to identify resistance markers and optimize dosing schedules (e.g., intermittent HDAC inhibition to mitigate toxicity) .

Contradictions and Open Questions

  • Efficacy in solid tumors vs. lymphomas : Preclinical HCC models show robust responses , but clinical trials report no objective responses in solid tumors . Potential explanations include differential HDAC isoform expression or immune contexture.
  • Biomarker reliability : HR23B expression, proposed as a predictive biomarker, did not correlate with clinical response . Alternative biomarkers (e.g., STAT1 activation or GSDME expression) warrant exploration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.